Diphenylsilanediol bis(3-nitrobenzoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

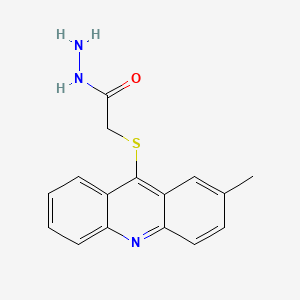

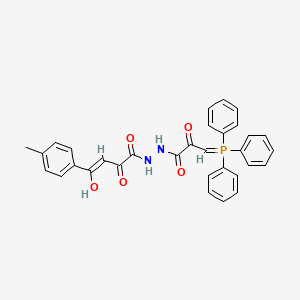

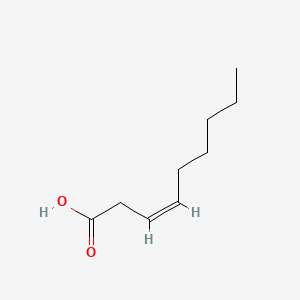

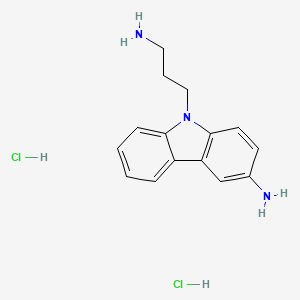

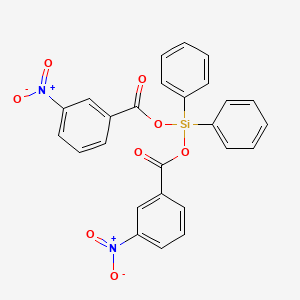

Diphenylsilanediol bis(3-nitrobenzoate) is an organosilicon compound that features a silanol group bonded to two phenyl groups and esterified with 3-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylsilanediol bis(3-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 3-nitrobenzoic acid. The process can be summarized as follows:

Starting Materials: Diphenylsilanediol and 3-nitrobenzoic acid.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Procedure: Diphenylsilanediol is dissolved in an appropriate solvent (e.g., dichloromethane), and 3-nitrobenzoic acid is added along with DCC. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for diphenylsilanediol bis(3-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilanediol bis(3-nitrobenzoate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diphenylsilanediol and 3-nitrobenzoic acid.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

Hydrolysis: Diphenylsilanediol and 3-nitrobenzoic acid.

Reduction: Diphenylsilanediol bis(3-aminobenzoate).

Substitution: Various substituted diphenylsilanediol derivatives depending on the electrophile used.

Scientific Research Applications

Diphenylsilanediol bis(3-nitrobenzoate) has several scientific research applications:

Materials Science: Used as a precursor for the synthesis of organosiloxane-based resins and polymers, which have applications in coatings, adhesives, and sealants.

Chemistry: Employed as a reagent in organic synthesis for the preparation of complex organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.

Electronics: Utilized in the fabrication of thermally resistant light-emitting diode (LED) encapsulants and dielectric layers for organic thin-film transistors.

Mechanism of Action

The mechanism of action of diphenylsilanediol bis(3-nitrobenzoate) depends on its specific application. In materials science, its ability to form strong hydrogen bonds and participate in polymerization reactions is crucial. In medicinal applications, the compound’s interaction with biological molecules and its potential to act as a drug carrier are of interest. The nitro groups can undergo reduction to amines, which can then interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

Diphenylsilanediol: The parent compound, which lacks the esterified 3-nitrobenzoate groups.

Triphenylsilanol: Another silanol compound with three phenyl groups.

Phenylsilanetriol: A silanetriol with one phenyl group and three hydroxyl groups.

Uniqueness

Diphenylsilanediol bis(3-nitrobenzoate) is unique due to the presence of both silanol and esterified nitrobenzoate groups. This combination imparts distinct chemical and physical properties, such as enhanced hydrogen bonding and potential for further functionalization. The nitro groups also provide additional reactivity, making the compound versatile for various applications.

Properties

CAS No. |

129459-88-7 |

|---|---|

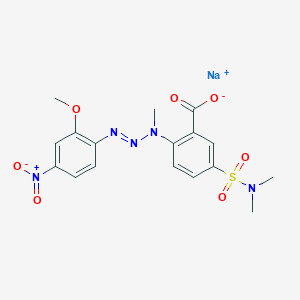

Molecular Formula |

C26H18N2O8Si |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

[(3-nitrobenzoyl)oxy-diphenylsilyl] 3-nitrobenzoate |

InChI |

InChI=1S/C26H18N2O8Si/c29-25(19-9-7-11-21(17-19)27(31)32)35-37(23-13-3-1-4-14-23,24-15-5-2-6-16-24)36-26(30)20-10-8-12-22(18-20)28(33)34/h1-18H |

InChI Key |

MAXITZFAXKEMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azd 9821 [who-DD]](/img/structure/B12706430.png)